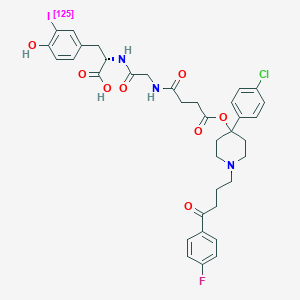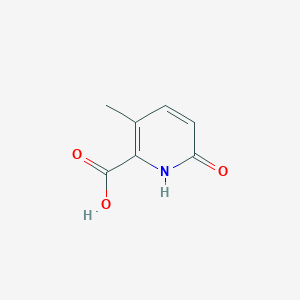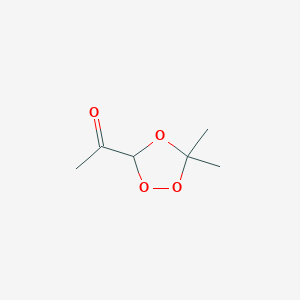
Haloperidol-succinylglycyliodotyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Haloperidol-succinylglycyliodotyrosine, also known as HSGIT, is a synthetic peptide that has been widely used in scientific research. It is a derivative of haloperidol, a well-known antipsychotic drug that is used to treat schizophrenia and other mental illnesses. HSGIT has been synthesized using various methods, and it has been found to have a range of biochemical and physiological effects. In
作用機序
Haloperidol-succinylglycyliodotyrosine acts as a dopamine D2 receptor antagonist and inhibits the release of dopamine in the brain. It also modulates the activity of other neurotransmitters, such as serotonin and acetylcholine. Haloperidol-succinylglycyliodotyrosine has been found to have a high affinity for the dopamine D2 receptor, which is important for its therapeutic effects.
Biochemical and Physiological Effects:
Haloperidol-succinylglycyliodotyrosine has been shown to have a range of biochemical and physiological effects, including the inhibition of dopamine release, the modulation of ion channels, and the regulation of neurotransmitter release. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using Haloperidol-succinylglycyliodotyrosine in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for investigating the role of the dopamine system in addiction and other neurological disorders. However, one limitation of Haloperidol-succinylglycyliodotyrosine is its relatively short half-life, which may require frequent dosing in experiments.
将来の方向性
There are several future directions for research on Haloperidol-succinylglycyliodotyrosine, including the development of new synthetic methods, the investigation of its therapeutic potential for neurological disorders, and the study of its effects on other neurotransmitter systems. Additionally, the use of Haloperidol-succinylglycyliodotyrosine in combination with other drugs may provide new insights into the mechanisms of action of these drugs and lead to the development of new treatments for neurological disorders.
合成法
Haloperidol-succinylglycyliodotyrosine can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise assembly of the peptide chain on a solid support, while SPPS involves the synthesis of the peptide in solution. The most commonly used method for synthesizing Haloperidol-succinylglycyliodotyrosine is SPPS, which involves the use of a resin-bound amino acid derivative and a coupling reagent.
科学的研究の応用
Haloperidol-succinylglycyliodotyrosine has been used in a variety of scientific research applications, including the study of dopamine receptors, the regulation of neurotransmitter release, and the modulation of ion channels. It has also been used to investigate the role of the dopamine system in addiction and to develop new treatments for neurological disorders.
特性
CAS番号 |
113579-02-5 |
|---|---|
製品名 |
Haloperidol-succinylglycyliodotyrosine |
分子式 |
C36H38ClFIN3O8 |
分子量 |
820.1 g/mol |
IUPAC名 |
(2S)-2-[[2-[[4-[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-4-oxobutanoyl]amino]acetyl]amino]-3-(4-hydroxy-3-(125I)iodanylphenyl)propanoic acid |
InChI |
InChI=1S/C36H38ClFIN3O8/c37-26-8-6-25(7-9-26)36(15-18-42(19-16-36)17-1-2-30(43)24-4-10-27(38)11-5-24)50-34(47)14-13-32(45)40-22-33(46)41-29(35(48)49)21-23-3-12-31(44)28(39)20-23/h3-12,20,29,44H,1-2,13-19,21-22H2,(H,40,45)(H,41,46)(H,48,49)/t29-/m0/s1/i39-2 |
InChIキー |
XHKXCHGHXOESJD-SMBCXQLFSA-N |
異性体SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)CCC(=O)NCC(=O)N[C@@H](CC3=CC(=C(C=C3)O)[125I])C(=O)O)CCCC(=O)C4=CC=C(C=C4)F |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)CCC(=O)NCC(=O)NC(CC3=CC(=C(C=C3)O)I)C(=O)O)CCCC(=O)C4=CC=C(C=C4)F |
正規SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)CCC(=O)NCC(=O)NC(CC3=CC(=C(C=C3)O)I)C(=O)O)CCCC(=O)C4=CC=C(C=C4)F |
その他のCAS番号 |
113579-02-5 |
同義語 |
haloperidol-succinylglycyliodotyrosine HSGTI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate](/img/structure/B56161.png)


![4-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B56169.png)




![(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B56180.png)

acetate](/img/structure/B56186.png)